Butyl perbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

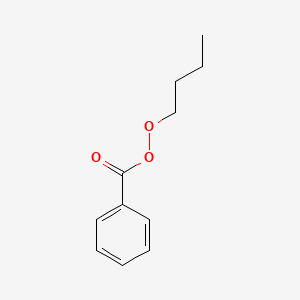

Butyl perbenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymerization Initiator

Overview:

Butyl perbenzoate is primarily used as an initiator in the polymerization of various monomers. It facilitates the formation of free radicals, which are essential for initiating the polymerization process.

Applications:

- Vinyl Polymerization: It is commonly used in the production of polyvinyl acetate and other vinyl polymers. The compound effectively initiates polymerization reactions at moderate temperatures, enhancing the efficiency of the process .

- Unsaturated Polyester Resins: this compound is employed in the curing processes of unsaturated polyester resins, which are widely used in composite materials and coatings .

Chemical Synthesis

Overview:

In synthetic organic chemistry, this compound serves as a reagent for various reactions due to its ability to generate radicals.

Applications:

- Radical Reactions: It can be used to promote radical reactions such as allylic oxidation and cyclization processes. For example, it has been studied in catalytic enantioselective allylic oxidation of olefins using chiral catalysts .

- Synthesis of Isocyanides: Research indicates that this compound can react with isocyanides to form valuable intermediates for further chemical transformations .

Environmental Remediation

Overview:

Recent studies have explored the use of this compound in treating industrial wastewater, particularly in processes involving organic peroxides.

Applications:

- Wastewater Treatment: Innovative methods have been developed to treat wastewater containing this compound through stabilization techniques that minimize risks associated with organic peroxide decomposition. This approach not only treats waste but also recycles valuable chemicals from the effluent .

- Pollution Control: The compound's ability to degrade pollutants makes it a candidate for use in advanced oxidation processes aimed at breaking down harmful substances in contaminated water sources .

Toxicological Studies

Overview:

Understanding the safety profile of this compound is crucial for its application in industry and research.

Findings:

- Toxicity Assessment: Studies have shown that while this compound exhibits some mutagenic properties in certain bacterial strains, its systemic toxicity appears limited under controlled exposure conditions . The no-observed-adverse-effect level (NOAEL) for inducing lesions was determined to be approximately 30 mg/kg in animal studies .

- Degradation Products: The degradation products of this compound, such as t-butanol and benzoic acid, were evaluated for toxicity, indicating that these metabolites do not significantly contribute to systemic toxicity compared to the parent compound .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Polymerization Initiator | Vinyl polymers, unsaturated polyester resins | Effective at moderate temperatures |

| Chemical Synthesis | Radical reactions, synthesis of isocyanides | Facilitates various radical-based transformations |

| Environmental Remediation | Wastewater treatment | Innovative recycling methods developed |

| Toxicological Studies | Safety assessments | Limited systemic toxicity; NOAEL established |

Case Studies

-

Polymer Production Efficiency:

A study highlighted the improvement in polymer yield when using this compound as an initiator compared to traditional methods. The results indicated a significant increase in reaction rates and product quality . -

Wastewater Treatment Innovations:

A case study on industrial wastewater treatment demonstrated successful recovery of high-purity chemicals from effluent containing this compound. This process not only reduced environmental impact but also lowered production costs by recycling materials .

Análisis De Reacciones Químicas

Decomposition Reactions

TBPB (tert-butyl peroxybenzoate) undergoes thermal decomposition due to its peroxide bond instability. Key pathways include:

Thermal Decomposition

-

Mechanism : The peroxide bond (O–O) breaks to form free radicals, leading to chain reactions. The decomposition releases CO₂, acetone, tert-butanol, benzoic acid, and benzene .

-

Kinetic Parameters :

-

Thermal Hazard Data :

Free Radical Generation

Decomposition produces alkoxy radicals (RO- ) and alkyl radicals (R- ), which drive chain reactions. These radicals are highly reactive intermediates .

Catalytic Reactions

TBPB participates in catalytic cycles, most notably in the Kharasch-Sosnovsky reaction :

Kharasch-Sosnovsky Reaction

-

Mechanism :

-

Ligand Exchange : TBPB reacts with a copper(I) catalyst complexed to cyclohexene, forming a catalyst-perester intermediate .

-

Oxidative Addition : The intermediate forms a copper(III) complex via oxidative addition .

-

Hydrogen Abstraction : Allylic hydrogen is abstracted from cyclohexene, leading to cyclohex-2-enyl benzoate and tert-butanol .

-

-

Key Products :

-

Cyclohex-2-enyl benzoate (alkyl benzoate).

-

tert-Butanol (byproduct).

-

Inhibition of Decomposition

Free radical inhibitors like TEMPO (2,2,6,6-tetramethylpiperidinooxy) mitigate thermal hazards:

Inhibition Mechanism

-

Free Radical Trapping : TEMPO quenches alkoxy and alkyl radicals, reducing heat release and adiabatic temperature rise .

-

Effectiveness :

Thermal Hazard Assessments

Stability Considerations

Propiedades

Número CAS |

13269-61-9 |

|---|---|

Fórmula molecular |

C11H14O3 |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

butyl benzenecarboperoxoate |

InChI |

InChI=1S/C11H14O3/c1-2-3-9-13-14-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

Clave InChI |

UPIWXMRIPODGLE-UHFFFAOYSA-N |

SMILES canónico |

CCCCOOC(=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.